molecular formula C21H26N4O4 B12765936 (E)-8-(3,5-Dimethoxystyryl)-1,3-dipropylxanthine CAS No. 147700-47-8

(E)-8-(3,5-Dimethoxystyryl)-1,3-dipropylxanthine

Cat. No.: B12765936
CAS No.: 147700-47-8
M. Wt: 398.5 g/mol
InChI Key: IFYQMQURNXKFLL-BQYQJAHWSA-N
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Description

(E)-8-(3,5-Dimethoxystyryl)-1,3-dipropylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a xanthine core substituted with a (3,5-dimethoxystyryl) group and two propyl groups. Its distinct structure makes it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(3,5-Dimethoxystyryl)-1,3-dipropylxanthine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dipropylxanthine and 3,5-dimethoxybenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 1,3-dipropylxanthine and 3,5-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate. This reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired this compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(3,5-Dimethoxystyryl)-1,3-dipropylxanthine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or nucleophilic substitution products.

Scientific Research Applications

(E)-8-(3,5-Dimethoxystyryl)-1,3-dipropylxanthine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its xanthine core, which is known to interact with adenosine receptors.

    Pharmacology: Research focuses on its effects on the central nervous system and its potential as a neuroprotective agent.

    Biochemistry: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the development of new materials or as a chemical intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (E)-8-(3,5-Dimethoxystyryl)-1,3-dipropylxanthine involves its interaction with molecular targets such as adenosine receptors. The xanthine core of the compound allows it to bind to these receptors, potentially modulating their activity. This interaction can lead to various physiological effects, including neuroprotection and modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known xanthine derivative with stimulant effects.

    Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.

    Pentoxifylline: A xanthine derivative used to improve blood flow in patients with circulation problems.

Uniqueness

(E)-8-(3,5-Dimethoxystyryl)-1,3-dipropylxanthine is unique due to the presence of the (3,5-dimethoxystyryl) group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other xanthine derivatives and contributes to its specific interactions with molecular targets.

Properties

CAS No.

147700-47-8

Molecular Formula

C21H26N4O4

Molecular Weight

398.5 g/mol

IUPAC Name

8-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione

InChI

InChI=1S/C21H26N4O4/c1-5-9-24-19-18(20(26)25(10-6-2)21(24)27)22-17(23-19)8-7-14-11-15(28-3)13-16(12-14)29-4/h7-8,11-13H,5-6,9-10H2,1-4H3,(H,22,23)/b8-7+

InChI Key

IFYQMQURNXKFLL-BQYQJAHWSA-N

Isomeric SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC(=CC(=C3)OC)OC

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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